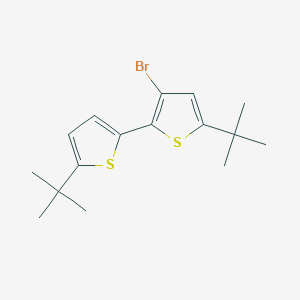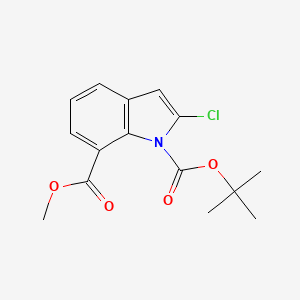
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a chloro group attached to the indole ring, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, additional steps are required to introduce the tert-butyl, methyl, and chloro groups, as well as the carboxylate groups.
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxylate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is studied for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them valuable in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, influencing biological pathways. The presence of the tert-butyl, methyl, and chloro groups can modulate the compound’s binding affinity and selectivity. The carboxylate groups may also play a role in the compound’s solubility and overall bioactivity.
Comparaison Avec Des Composés Similaires
1-tert-butyl7-methyl2-chloro-1H-indole-1,7-dicarboxylate can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: This compound is a precursor for synthesizing various biologically active molecules. It differs from this compound in its functional groups and overall structure.
Indole-3-acetic acid: A plant hormone involved in growth and development. It has a simpler structure compared to this compound and is primarily used in plant biology studies.
5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide: This compound has shown antiviral activity and is structurally different due to the presence of a fluoro group and a thiosemicarbazide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16ClNO4 |
|---|---|
Poids moléculaire |
309.74 g/mol |
Nom IUPAC |
1-O-tert-butyl 7-O-methyl 2-chloroindole-1,7-dicarboxylate |
InChI |
InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-11(16)8-9-6-5-7-10(12(9)17)13(18)20-4/h5-8H,1-4H3 |
Clé InChI |
PLNHJEDDKWOVQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


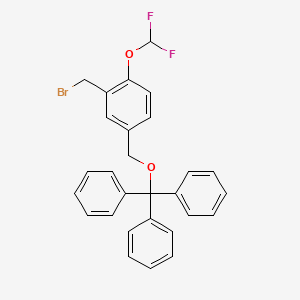
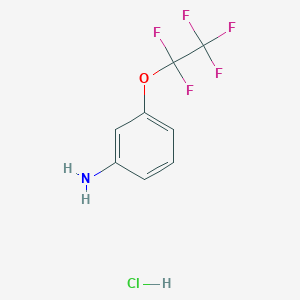

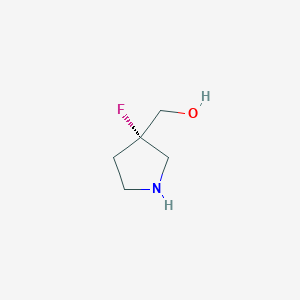
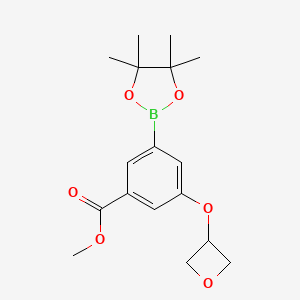

![Methyl 6-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15235436.png)
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15235446.png)

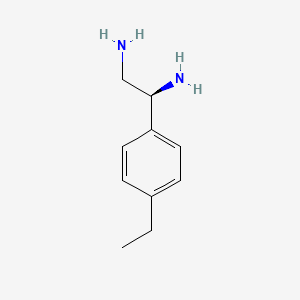
![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)


